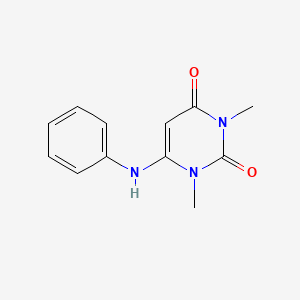
6-Anilino-1,3-dimethylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Anilino-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-1,3-dimethylpyrimidine-2,4-dione typically involves the reaction of 1,3-dimethyluracil with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, which facilitates the formation of the desired product. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
6-Anilino-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine-2,4-dione derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
科学的研究の応用
6-Anilino-1,3-dimethylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 6-Anilino-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity. This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,3-dimethyluracil: A precursor in the synthesis of 6-Anilino-1,3-dimethylpyrimidine-2,4-dione.
Phenylaminopyrimidine: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs makes it a valuable compound in medicinal chemistry, particularly in the development of anticancer agents.
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
6-anilino-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-14-10(8-11(16)15(2)12(14)17)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3 |
InChIキー |
OXRNFQWQFJHMDP-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=CC=CC=C2 |
正規SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=CC=CC=C2 |
溶解性 |
34.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















